Product packaging for 2-(1-Bromoethenyl)-6-methoxynaphthalene(Cat. No.:CAS No. 77301-44-1)

2-(1-Bromoethenyl)-6-methoxynaphthalene

Cat. No.: B13701934
CAS No.: 77301-44-1
M. Wt: 263.13 g/mol
InChI Key: PKFQUBCLNIRBNC-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Halogenated Naphthalene (B1677914) Derivatives

2-(1-Bromoethenyl)-6-methoxynaphthalene belongs to the class of halogenated naphthalene derivatives, specifically identified as a bromoalkene appended to a methoxy-substituted naphthalene scaffold. The naphthalene core is a bicyclic aromatic hydrocarbon that serves as a foundational element in many biologically active compounds and functional materials. The presence of both a methoxy (B1213986) group and a bromoethenyl substituent on this core imparts a distinct reactivity profile.

The methoxy group at the 6-position acts as an electron-donating group, influencing the electronic properties of the naphthalene ring system. This can affect the regioselectivity of further chemical transformations. The key functional group, the 1-bromoethenyl substituent at the 2-position, is a versatile handle for a variety of carbon-carbon bond-forming reactions. The bromine atom on the vinyl group makes this moiety an excellent substrate for transition metal-catalyzed cross-coupling reactions.

The significance of halogenated naphthalenes in organic synthesis is well-established. They serve as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a bromoalkene functionality, as seen in this compound, further enhances the synthetic potential of the naphthalene scaffold, allowing for the introduction of diverse molecular fragments.

Overview of Synthetic Building Block Utility in Advanced Organic Synthesis

The primary utility of this compound in advanced organic synthesis lies in its capacity to participate in a range of cross-coupling reactions. As a vinyl bromide, it is a prime candidate for palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex molecular frameworks.

Potential Cross-Coupling Reactions:

Reaction Coupling Partner Resulting Structure
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., boronic acids or esters)Aryl- or alkyl-substituted ethenylnaphthalene
Heck CouplingAlkenesSubstituted diene
Sonogashira CouplingTerminal alkynesEnyne
Stille CouplingOrganotin compoundsSubstituted alkene
Buchwald-Hartwig AminationAminesEnamine

These potential transformations highlight the ability of this compound to serve as a linchpin, connecting the naphthalene core to a wide array of other molecular fragments. This versatility is highly sought after in the synthesis of natural products, medicinal chemistry, and the development of organic electronic materials. For instance, the naphthalene moiety is found in numerous FDA-approved drugs, and the ability to functionalize it through the bromoethenyl group opens avenues for the creation of novel pharmaceutical candidates.

A plausible synthetic route to this compound likely involves the conversion of a precursor ketone, 2-acetyl-6-methoxynaphthalene (B28280). This transformation can be achieved through methods such as the Corey-Fuchs reaction or a Wittig-type olefination using a brominated phosphonium (B103445) ylide. 2-Acetyl-6-methoxynaphthalene itself is readily prepared via the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790).

Current Academic Research Landscape of Naphthalene-Based Bromoalkenes

The current academic research landscape surrounding naphthalene-based bromoalkenes is vibrant and focused on the development of novel synthetic methodologies and their application in the creation of functional molecules. Research in this area can be broadly categorized into several key themes:

Development of Novel Synthetic Routes: Chemists are continuously exploring more efficient, selective, and environmentally benign methods for the synthesis of functionalized naphthalenes. This includes the investigation of new catalytic systems and reaction conditions for the introduction of bromoalkene moieties onto the naphthalene scaffold.

Application in Total Synthesis: Naphthalene-based building blocks are frequently employed in the total synthesis of complex natural products that exhibit interesting biological activities. The ability to introduce stereodefined olefinic linkages via reactions of bromoalkenes is particularly valuable in this context.

Medicinal Chemistry and Drug Discovery: The naphthalene core is a privileged scaffold in medicinal chemistry. Researchers are actively exploring the synthesis of novel naphthalene derivatives, including those derived from bromoalkenes, as potential therapeutic agents for a range of diseases. For example, the anti-inflammatory drug Nabumetone is synthesized from 2-bromo-6-methoxynaphthalene, a related precursor. medchemexpress.comtargetmol.com

Materials Science: The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromoalkene functionality provides a convenient point of attachment for incorporating these naphthalene units into larger conjugated systems.

Recent studies have focused on expanding the scope of cross-coupling reactions involving vinyl halides, including the development of more robust and versatile catalyst systems. These advancements directly enhance the utility of compounds like this compound as synthetic intermediates. The ongoing exploration of the chemical space around the naphthalene core, facilitated by versatile building blocks such as bromoalkenes, promises to yield new discoveries in both fundamental and applied chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrO B13701934 2-(1-Bromoethenyl)-6-methoxynaphthalene CAS No. 77301-44-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77301-44-1

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-(1-bromoethenyl)-6-methoxynaphthalene

InChI

InChI=1S/C13H11BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1H2,2H3

InChI Key

PKFQUBCLNIRBNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=C)Br

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2 1 Bromoethenyl 6 Methoxynaphthalene and Analogous Vinyl Bromides

Regioselective and Stereoselective Construction of the 1-Bromoethenyl Moiety

The formation of the 1-bromoethenyl group attached to the naphthalene (B1677914) core is the most critical synthetic challenge. The desired outcome requires precise control over the placement of the bromine atom (regioselectivity) and the geometry of the double bond (stereoselectivity).

Olefination reactions provide a direct route to the formation of carbon-carbon double bonds and have been adapted for the synthesis of vinyl halides. The Wittig reaction and its variants are prominent in this class. The reaction of an aldehyde, such as 6-methoxy-2-naphthaldehyde, with a brominated phosphonium (B103445) ylide can generate the desired vinyl bromide. For instance, the ylide generated from bromomethyltriphenylphosphonium bromide can be used. A key advantage of this approach is the ability to influence the stereochemical outcome.

Another powerful method is the Julia-Kocienski olefination, which involves the reaction of an aldehyde with an α-halomethyl sulfone. This reaction often provides good to excellent yields and can exhibit high E/Z stereoselectivity. organic-chemistry.org The choice of base and reaction conditions is critical in directing the stereochemical outcome of these olefination reactions. organic-chemistry.org

Below is a table summarizing contemporary olefination approaches applicable to the synthesis of aryl vinyl bromides.

Reaction Type Key Reagents Typical Substrate General Conditions Stereoselectivity
Wittig Olefination Brominated phosphonium ylide (e.g., from Ph₃PCH₂Br⁺Br⁻)Aromatic aldehydeStrong base (e.g., n-BuLi, NaHMDS)Often favors Z-isomer with non-stabilized ylides
Horner-Wadsworth-Emmons Brominated phosphonate (B1237965) esterAromatic aldehydeBase (e.g., NaH, K₂CO₃)Typically high E-selectivity
Julia-Kocienski Olefination α-Bromomethyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone derivative)Aromatic aldehydeBase (e.g., KHMDS)Often high E-selectivity

This table is generated based on established principles of olefination reactions.

While the direct halogenation of an alkene seems like a straightforward route, it presents significant challenges for the synthesis of vinyl bromides. The typical reaction of an alkene, such as 2-ethenyl-6-methoxynaphthalene, with molecular bromine (Br₂) does not result in the substitution of a vinyl hydrogen for a bromine atom. Instead, it leads to an addition reaction. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. masterorganicchemistry.com This process results in the formation of a vicinal dibromide (e.g., 2-(1,2-dibromoethyl)-6-methoxynaphthalene) rather than the desired vinyl bromide. masterorganicchemistry.comacs.org Overcoming this inherent reactivity pathway to achieve direct, regioselective vinyl bromination is a formidable challenge and is generally not a preferred synthetic route. nih.gov Subsequent elimination of HBr from the dibromide can form a vinyl bromide, but this two-step process can lead to mixtures of regioisomers and E/Z isomers. almerja.comalmerja.net

Transition metal catalysis has revolutionized the formation of carbon-halogen bonds. Several strategies are available for the synthesis of vinyl bromides, often starting from terminal alkynes.

Hydrobromination of Alkynes: The addition of hydrogen bromide (HBr) across the triple bond of a terminal alkyne, such as 2-ethynyl-6-methoxynaphthalene, is a direct method. This reaction can be controlled to yield either the Markovnikov or anti-Markovnikov product. Ruthenium and other transition metals can catalyze the anti-Markovnikov hydrobromination, affording terminal (E)-alkenyl bromides with high yield and selectivity. organic-chemistry.org

Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are exceptionally versatile. nih.govrsc.org While often used to form C-C bonds, they can also be adapted for C-Br bond formation. For example, vinyl triflates or vinyl boronic acids can be converted into vinyl bromides. researchgate.nettandfonline.com The reaction of vinyl boronic acids with sodium bromide in the presence of a mild oxidizing agent provides a direct route to vinyl bromides. tandfonline.com Similarly, palladium catalysts with specific phosphine (B1218219) ligands can convert vinyl triflates to the corresponding vinyl bromides using a bromide source like lithium bromide. researchgate.net These methods are valued for their mild conditions and broad functional group tolerance. researchgate.netrsc.org

The following table highlights some transition metal-catalyzed routes.

Catalyst System Reaction Type Starting Material Bromide Source Key Advantage
Ruthenium CatalystAnti-Markovnikov HydrobrominationTerminal AlkyneHBr or equivalentHigh regio- and stereoselectivity for terminal E-vinyl bromides. organic-chemistry.org
Palladium/Phosphine LigandCross-CouplingVinyl TriflatesLiBrGood to excellent yields for a variety of substrates. researchgate.net
Copper IodideHalogen ExchangeVinyl IodideTetramethylammonium bromideFull retention of double bond geometry. organic-chemistry.org
Nickel CatalystCross-Electrophile CouplingAllylic Acetates / Vinyl BromidesInternalForms complex dienes, broad scope. rsc.org

This table summarizes findings from various research articles on the synthesis of vinyl bromides.

Achieving control over the E/Z stereochemistry of the vinyl bromide is crucial. The choice of synthetic method is the primary determinant of the isomeric ratio.

Olefination Reactions: As mentioned, Horner-Wadsworth-Emmons reactions typically yield E-isomers, whereas the standard Wittig reaction with non-stabilized ylides often favors the Z-isomer. mdpi.com

Alkyne-Based Routes: The hydrobromination of terminal alkynes can be highly stereoselective. For example, anti-Markovnikov addition often leads exclusively to the E-isomer. organic-chemistry.org Conversely, elimination reactions of vicinal dibromides can be tuned to produce specific isomers. The stereoselective synthesis of (Z)-1-bromo-1-alkenes can be achieved from anti-2,3-dibromoalkanoic acids. researchgate.net

Catalytic Methods: Ruthenium-catalyzed three-component coupling reactions can be directed toward either the E- or Z-vinyl bromide by tuning the solvent and halide source. For instance, polar solvents like DMF favor the E-isomer, while less polar solvents such as acetone (B3395972) favor the Z-isomer. acs.org

In cases where a mixture of isomers is formed, separation can be achieved by chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). Alternatively, photochemical isomerization can be employed, where UV irradiation can convert a Z-isomer into the more thermodynamically stable E-isomer. researchgate.net

Functionalization and Derivatization of the Naphthalene Core

The introduction of a methoxy (B1213986) group onto a naphthalene core is typically achieved through the etherification of a corresponding naphthol (hydroxynaphthalene). The Williamson ether synthesis is the most common and reliable method.

This reaction involves the deprotonation of a hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with a methylating agent. For the synthesis of a 6-methoxy-naphthalene derivative, one would start with the corresponding 6-hydroxynaphthalene precursor.

The selection of reagents allows for precise control and high yields.

Base Methylating Agent Solvent Typical Conditions Yield
Potassium Hydroxide (KOH)Methyl Iodide (CH₃I)Acetonitrile40 °C, 12 hHigh (e.g., 85.6%) chemicalbook.com
Sodium Hydroxide (NaOH)Dimethyl Sulfate ((CH₃)₂SO₄)Methanol/WaterRefluxGood to High
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF), DMF0 °C to room temp.High

This table is based on established chemical principles and specific examples found in the literature. chemicalbook.com

An alternative strategy involves starting with a pre-functionalized naphthalene, such as 2-methoxy-naphthalene, and then introducing the bromo group at the 6-position through electrophilic aromatic substitution. A process for synthesizing 2-methoxy-6-bromonaphthalene involves the bromination of 2-methoxynaphthalene (B124790) to yield the 1,6-dibromo derivative, followed by selective debromination at the 1-position using metallic iron. google.comepo.org This precursor, 2-bromo-6-methoxynaphthalene, can then be elaborated into the final target molecule, for example, via a transition metal-catalyzed cross-coupling reaction to install the ethenyl group, which is subsequently brominated.

Position-Selective Bromination and Halogen Exchange on Naphthalene Scaffolds

The synthesis of specifically substituted naphthalene derivatives, such as 2-(1-bromoethenyl)-6-methoxynaphthalene, hinges on the ability to control the regioselectivity of halogenation on the naphthalene core. The methoxy group at the C-6 position is an activating, ortho-, para-director, which influences the position of incoming electrophiles. However, the naphthalene system's reactivity can lead to mixtures of products, necessitating carefully chosen conditions for selective bromination.

A common precursor for many 6-substituted naphthalene derivatives is 2-methoxy-6-bromonaphthalene. One effective method for its synthesis involves a two-step sequence starting from 2-methoxynaphthalene. google.comepo.org Direct bromination with a solution of bromine in acetic or propionic acid first yields the 1,6-dibromo-2-methoxynaphthalene (B3014816) intermediate. Subsequent in-situ debromination, without isolating the intermediate, is achieved by adding metallic iron. This process selectively removes the bromine at the more reactive alpha-position (C-1), yielding the desired 2-methoxy-6-bromonaphthalene in high yield. google.comepo.org This strategy circumvents the formation of undesired isomers that can arise from direct monobromination.

Other approaches focus on different brominating agents and catalysts to achieve regioselectivity. For electron-rich aromatic systems, N-bromosuccinimide (NBS) is a widely used reagent. The choice of solvent and catalyst can significantly influence the outcome. Studies on activated aromatic systems have shown that the NBS/acetonitrile system can be highly efficient for para-bromination. wku.edu For substrates like 2-methoxynaphthalene, where the para-position relative to the methoxy group is C-6, this method can be effective, although competitive bromination at the C-1 position remains a challenge. wku.edu The use of montmorillonite (B579905) clay as a catalyst in polybromination reactions of naphthalene has also been explored, indicating that solid-phase catalysts can influence isomer distribution. cardiff.ac.uk

Metal-halogen exchange reactions provide another strategic route for introducing bromine at a specific position, often by converting a more readily available iodo- or organometallic derivative. acs.org For instance, an organolithium or Grignard reagent formed from a different halogenated naphthalene can be quenched with a bromine source to install the bromo-substituent precisely where the metal was located.

The following table summarizes various methodologies for the selective bromination of naphthalene precursors.

Starting MaterialReagents and ConditionsPrimary ProductKey FeatureReference
2-Methoxynaphthalene1. Br₂ in Acetic Acid 2. Iron (Fe) powder2-Methoxy-6-bromonaphthaleneSelective debromination of the 1,6-dibromo intermediate. google.comepo.org
2-MethoxynaphthaleneN-Bromosuccinimide (NBS) in Acetonitrile4-Bromo-2-methoxynaphthalene (Isomer of desired precursor)High reactivity and efficiency for p-bromination. wku.edu
Phenols / NaphtholsNBS, p-TsOH (10 mol%) in MethanolMono ortho-brominated productsExcellent selectivity for ortho-bromination on phenolic systems. nih.gov
NaphthaleneBr₂ over KSF Montmorillonite ClayPolybromonaphthalenes (e.g., 1,4,6-tribromonaphthalene)Catalyst-controlled polyhalogenation. cardiff.ac.uk

Convergent and Divergent Synthetic Approaches for Complex Naphthalene Architectures

The construction of complex molecules like this compound can be approached through different strategic plans, primarily categorized as convergent or divergent synthesis. researchgate.netresearchgate.net

Conversely, a divergent synthesis begins with a common starting material that is elaborated through various reaction pathways to produce a library of structurally related compounds. wikipedia.org In this context, a key intermediate such as 2-acetyl-6-methoxynaphthalene (B28280) could be synthesized. From this central compound, one path could lead to the target this compound via a Wittig-type reaction. Other pathways could diverge from the same acetyl intermediate to create a range of analogs, such as alcohols, esters, or other vinyl derivatives, allowing for the exploration of structure-activity relationships. wikipedia.org

Retrosynthetic analysis is a powerful tool for devising a multi-step synthesis. By deconstructing the target molecule into simpler, commercially available precursors, several potential synthetic routes can be identified.

For This compound , key retrosynthetic disconnections include:

C=C Bond Formation (Wittig/Horner-Wadsworth-Emmons Olefination): The most intuitive disconnection is breaking the carbon-carbon double bond. This leads back to a naphthalene-based ketone, 2-acetyl-6-methoxynaphthalene , and a one-carbon phosphonium ylide containing bromine. This approach is advantageous as 2-acetyl-6-methoxynaphthalene is a well-established intermediate. researchgate.net

C-C Bond Formation (Cross-Coupling Reaction): Another powerful disconnection breaks the bond between the naphthalene ring and the vinyl group. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. rsc.orgyonedalabs.com This route would involve coupling a naphthalene organometallic species, like 6-methoxy-2-naphthalenylboronic acid , with a vinyl bromide partner, such as 1,1-dibromoethene or a related vinyl organometallic reagent.

Vinyl Group Transformation: A third approach involves the transformation of a pre-existing two-carbon side chain. For instance, one could start with 2-ethynyl-6-methoxynaphthalene and perform a hydrobromination reaction. Alternatively, starting with 2-vinyl-6-methoxynaphthalene , a sequence of bromination followed by dehydrobromination could install the bromoethenyl functionality.

These retrosynthetic pathways lead to distinct forward-synthetic plans, each with its own set of advantages and challenges regarding reagent availability, reaction efficiency, and stereocontrol.

The success of any synthetic route, whether convergent or divergent, relies on the optimization of each reaction step to maximize yield and purity. For the synthesis of vinyl bromides on a naphthalene scaffold, palladium-catalyzed cross-coupling reactions are a critical technology. organic-chemistry.orgnih.gov The efficiency of these reactions is highly dependent on a range of parameters.

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount. Ligands modulate the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. yonedalabs.com For coupling with vinyl halides, bulky and electron-rich phosphine ligands often provide the best results.

Base and Solvent: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the reaction between organic and inorganic reagents.

Temperature and Reaction Time: These parameters must be carefully controlled to ensure the reaction proceeds to completion while minimizing side reactions, such as catalyst decomposition or homocoupling of the boronic acid. yonedalabs.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for optimization, allowing for rapid heating and precise temperature control, which can dramatically reduce reaction times and increase yields. researchgate.net

The following table illustrates the optimization of a hypothetical Suzuki-Miyaura coupling reaction to form a vinylnaphthalene derivative, demonstrating how systematic variation of parameters can lead to enhanced yields.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5 mol%)-Na₂CO₃Toluene/EtOH/H₂O10045
2Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃Toluene/H₂O10078
3Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O10092
4Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄Dioxane/H₂O11095
5Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O120 (Microwave)96 (in 15 min)

Iii. Chemical Reactivity and Transformative Potential of 2 1 Bromoethenyl 6 Methoxynaphthalene

Carbon-Carbon Bond Forming Reactions: Strategic Applications of the Vinylic Bromide

The presence of a bromine atom on the double bond allows for the participation of 2-(1-bromoethenyl)-6-methoxynaphthalene in numerous transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks from readily accessible precursors.

Palladium-Catalyzed Cross-Couplings (e.g., Heck, Suzuki, Sonogashira) with Naphthalene (B1677914) Derivatives

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds, and vinylic halides are excellent substrates for such transformations. nih.gov

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, represents a potential pathway for the elaboration of the this compound core. wikipedia.org For instance, the related compound, 2-bromo-6-methoxynaphthalene, has been utilized in the synthesis of Nabumetone through a Heck reaction with an enol ether. sigmaaldrich.comtargetmol.com This suggests that this compound could similarly be coupled with various alkenes to introduce new carbon-carbon bonds and further functionalize the molecule.

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound. nih.gov It is anticipated that this compound would readily participate in Suzuki-Miyaura reactions with a wide range of aryl, heteroaryl, or vinyl boronic acids and their derivatives. This would allow for the synthesis of a diverse library of substituted naphthalene derivatives with potential applications in materials science and medicinal chemistry.

The Sonogashira coupling provides a direct route to the formation of a carbon-carbon bond between a vinylic halide and a terminal alkyne. organic-chemistry.org This reaction is of significant importance for the synthesis of conjugated enynes, which are valuable building blocks in organic synthesis. The reaction of this compound with various terminal alkynes would yield 1-(6-methoxynaphthalen-2-yl)enynes, expanding the molecular complexity and providing access to precursors for more intricate structures.

A summary of potential palladium-catalyzed cross-coupling reactions involving this compound is presented in the table below.

Reaction Coupling Partner Potential Product Catalyst System (Typical)
HeckAlkene (e.g., Styrene)Substituted Styrene DerivativePd(OAc)₂, PPh₃, Base
Suzuki-MiyauraArylboronic acid (e.g., Phenylboronic acid)2-(1-Phenylvinyl)-6-methoxynaphthalenePd(PPh₃)₄, Base
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)1-(6-Methoxynaphthalen-2-yl)-2-phenylethynePdCl₂(PPh₃)₂, CuI, Amine Base

Nickel-Catalyzed Reactions and Their Stereoconvergent Attributes

Nickel catalysis has emerged as a powerful alternative and complement to palladium-catalyzed reactions, often exhibiting unique reactivity and selectivity. Nickel catalysts are particularly effective in the cross-coupling of C(sp³)-hybridized carbons and can facilitate reactions of less reactive electrophiles. researchgate.netorganic-chemistry.org

Recent advancements in nickel catalysis have demonstrated the potential for stereoconvergent cross-coupling reactions of racemic vinyl bromides. chinesechemsoc.org This suggests that a racemic mixture of a chiral derivative of this compound could potentially be converted into a single enantiomer of the product through a nickel-catalyzed asymmetric cross-coupling reaction. Such a transformation would be highly valuable for the efficient synthesis of enantiomerically enriched compounds. For instance, nickel-catalyzed enantioselective cross-couplings of N-hydroxyphthalimide esters with vinyl bromides have been reported to proceed with high enantioselectivity. organic-chemistry.org

Engagement with Organometallic Reagents for Complex Molecular Assembly

The vinylic bromide of this compound can also serve as an electrophilic site for reactions with various organometallic reagents, such as organolithium and Grignard reagents. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

For example, the reaction of this compound with an organolithium reagent, such as n-butyllithium, could proceed via lithium-halogen exchange to generate a vinyllithium (B1195746) species. This reactive intermediate could then be trapped with a variety of electrophiles to introduce new functional groups. Alternatively, direct nucleophilic attack of the organolithium reagent on the vinylic bromide could occur, leading to a substituted alkene. The closely related 2-methoxynaphthalene (B124790) has been shown to undergo reactions with phenyllithium (B1222949) in the presence of a nickel catalyst. researchgate.net

Similarly, Grignard reagents can be formed from the corresponding aryl bromides, as demonstrated by the preparation of the Grignard reagent from 6-bromo-2-methoxynaphthalene. orgsyn.org This suggests that this compound could potentially be converted to its corresponding Grignard reagent, which could then be used in a wide array of subsequent reactions to build more complex molecules.

Stereochemical Dynamics in Olefinic Transformations

The stereochemistry of reactions involving the vinylic bromide of this compound is a critical aspect of its synthetic utility, particularly when the goal is the synthesis of chiral molecules.

Retention and Inversion of Configuration in Vinylic Substitutions

Nucleophilic substitution reactions at a vinylic carbon can proceed through various mechanisms, each with distinct stereochemical outcomes. Unlike saturated systems where Sₙ2 reactions lead to inversion of configuration and Sₙ1 reactions result in racemization, the stereochemistry of vinylic substitutions is more complex. pearson.comutexas.eduoregonstate.edu

Diastereoselective and Enantioselective Methodologies for Chiral Center Induction

The double bond of this compound provides a platform for the introduction of new chiral centers through diastereoselective and enantioselective reactions.

Diastereoselective reactions can be envisioned if the naphthalene core already contains a stereocenter. In such cases, the existing chiral information can influence the approach of a reagent to the double bond, leading to the preferential formation of one diastereomer over another.

Enantioselective methodologies offer a powerful strategy for the synthesis of chiral molecules from achiral starting materials. In the context of this compound, enantioselective reactions could involve the use of chiral catalysts to control the stereochemical outcome of a reaction at the double bond. For example, asymmetric dihydroxylation or epoxidation of the double bond, followed by further transformations, could lead to the synthesis of enantioenriched products.

Furthermore, as mentioned in section 3.1.2, nickel-catalyzed asymmetric reductive cross-coupling reactions of vinyl bromides have been developed that provide access to enantioenriched products bearing tertiary allylic stereogenic centers. organic-chemistry.orgnih.gov Applying such a methodology to this compound could enable the synthesis of chiral naphthalene derivatives with high enantiomeric excess.

The following table summarizes potential stereoselective transformations of this compound.

Reaction Type Reagent/Catalyst Potential Outcome
Asymmetric DihydroxylationOsO₄, Chiral LigandEnantioenriched Diol
Asymmetric EpoxidationChiral Epoxidation ReagentEnantioenriched Epoxide
Nickel-Catalyzed Asymmetric Cross-CouplingChiral Nickel CatalystEnantioenriched Product with a New Stereocenter

Functional Group Interconversions on the Bromoethenyl and Methoxy (B1213986) Moieties

The bromoethenyl and methoxy groups serve as key handles for molecular elaboration, enabling a variety of interconversions that can dramatically alter the compound's structure and properties.

The vinylic bromide in this compound is a site of significant reactivity, susceptible to nucleophilic attack. While aryl halides are generally inert to classical SN1 and SN2 reactions, vinyl halides can undergo substitution through alternative mechanisms, often catalyzed by transition metals. libretexts.org Palladium-catalyzed reactions, in particular, have shown utility in transforming vinyl bromides.

One notable pattern is the cine-substitution, where the incoming nucleophile bonds to the carbon atom adjacent to the one bearing the leaving group. For instance, a palladium-catalyzed C-N coupling of a vinyl bromide with a secondary amine like pyrrolidine (B122466) can generate an enamine intermediate. This enamine can then participate in subsequent reactions, such as a Michael addition, effectively resulting in the addition of a nucleophile at the β-position relative to the original bromine atom. organic-chemistry.org

Reaction Type Reagents & Conditions Product Type Key Feature
cine-SubstitutionPyrrolidine, Pd Catalyst, Alkylidene MalonateMichael AdductNucleophile adds to the adjacent carbon.
Heck ReactionAlkene, Pd Catalyst, BaseSubstituted AlkeneForms a new C-C bond at the bromide position.
Suzuki CouplingBoronic Acid, Pd Catalyst, BaseAryl/Vinyl Substituted EtheneCreates a C-C bond with retention of stereochemistry.
Stille CouplingOrganostannane, Pd CatalystSubstituted EtheneVersatile C-C bond formation.

These transition-metal-catalyzed cross-coupling reactions (Heck, Suzuki, Stille, etc.) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic position, proceeding via an ipso-substitution mechanism where the nucleophile directly replaces the bromide. organic-chemistry.org

The methoxy group (-OCH3) on the naphthalene ring is a versatile functional group that can be strategically transformed to introduce other functionalities. As an electron-donating group, it activates the naphthalene ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to ortho and para positions.

A primary transformation of the methoxy group is its cleavage to reveal a hydroxyl group (-OH). This is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting naphthol is a valuable intermediate itself, for example, in the synthesis of the anti-inflammatory drug Naproxen. google.com

Another key reaction is electrophilic substitution on the activated naphthalene ring. For instance, Friedel-Crafts acylation of 2-methoxynaphthalene, a structurally similar compound, using acetyl chloride and a Lewis acid catalyst like aluminum chloride, can introduce an acetyl group. The position of acylation is sensitive to reaction conditions; solvents like nitrobenzene (B124822) tend to favor substitution at the 6-position, yielding 2-acetyl-6-methoxynaphthalene (B28280). orgsyn.org

Transformation Reagents Product Functional Group Significance
Ether CleavageHBr or BBr3Hydroxyl (-OH)Unmasks a reactive phenol (B47542) group.
Friedel-Crafts AcylationAcetyl Chloride, AlCl3Acetyl (-COCH3)Introduces a ketone functionality for further modification. orgsyn.org
BrominationBr2Bromo (-Br)Adds another reactive handle to the aromatic ring.
NitrationHNO3, H2SO4Nitro (-NO2)Introduces a group that can be reduced to an amine.

Radical and Carbene-Mediated Reactions Involving Vinyl Bromides

Beyond ionic pathways, the vinyl bromide moiety can participate in reactions involving highly reactive intermediates like radicals and carbenes. These reactions open up unique avenues for functionalization that are often complementary to traditional methods.

Radical reactions can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (n-Bu3SnH). uchicago.edu The tributyltin radical can abstract the bromine atom from the vinyl bromide, generating a vinylic radical. This intermediate can then undergo various transformations, including cyclizations or intermolecular additions, to form new carbon-carbon or carbon-heteroatom bonds. The reactivity and regioselectivity of these reactions allow for the construction of complex molecular architectures. nih.gov

Carbene-mediated reactions offer another powerful strategy for transforming vinyl halides. Transition metals, particularly palladium, can catalyze the insertion of a carbene into the carbon-bromine bond. researchgate.net For example, the reaction of a vinyl bromide with a diazo compound (a carbene precursor) in the presence of a palladium catalyst can generate a metal carbene intermediate. This intermediate can then undergo migratory insertion of the vinyl group, leading to the formation of an η3-allylpalladium species, which can be trapped by a nucleophile like an amine to generate allylamines. researchgate.net This three-component coupling of a vinyl halide, a carbene precursor, and a nucleophile provides a modular approach to complex molecules that would be difficult to access through other means. researchgate.net

Intermediate Precursors/Catalysts Key Transformation Potential Product
Vinylic Radicaln-Bu3SnH, AIBN uchicago.eduBromine abstraction followed by C-C bond formation.Cyclized or substituted alkenes.
Palladium CarbeneDiazo compound, Pd catalyst researchgate.netCarbene insertion into C-Br bond, nucleophilic trapping.Allylamines, substituted alkenes.

Iv. Mechanistic Elucidation of Reactions Involving 2 1 Bromoethenyl 6 Methoxynaphthalene

Unraveling Catalytic Cycles in Transition Metal-Mediated Processes

Transition metal-mediated processes, particularly those catalyzed by palladium complexes, are paramount in the functionalization of vinyl halides like 2-(1-bromoethenyl)-6-methoxynaphthalene. The most common reactions for such substrates are the Suzuki-Miyaura and Heck cross-coupling reactions, both of which proceed through a characteristic catalytic cycle.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, involving this compound is depicted below. This cycle is a cornerstone of modern organic synthesis. wikipedia.orgwikipedia.orgyonedalabs.comlibretexts.org

The Catalytic Cycle typically involves the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the active Pd(0) catalyst to the carbon-bromine bond of this compound. This step results in the formation of a square planar Pd(II) complex. The reactivity of the C-Br bond is crucial for this step to proceed efficiently.

Transmetalation (for Suzuki-Miyaura type reactions): In the presence of a suitable organoboron reagent (e.g., a boronic acid or ester) and a base, a transmetalation step occurs. The organic group from the boron compound is transferred to the palladium center, displacing the bromide ion. The base is essential for the activation of the organoboron species.

Reductive Elimination: This is the final step in the catalytic cycle, where the two organic fragments on the palladium center couple and are eliminated as the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For a Heck-type reaction, the transmetalation step is replaced by the coordination and subsequent insertion of an alkene into the Pd-C bond. This is followed by a β-hydride elimination to yield the coupled product and a hydridopalladium complex, from which the Pd(0) catalyst is regenerated by the action of a base.

StepDescriptionKey Species Involved
Oxidative Addition Insertion of Pd(0) into the C-Br bond.This compound, Pd(0) catalyst
Transmetalation Transfer of an organic group from an organoboron reagent to the Pd(II) center.Pd(II) complex, Organoboron reagent, Base
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst.Di-organo-Pd(II) complex

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and transition states. While direct observation of these species for reactions involving this compound is not extensively documented in dedicated studies, their nature can be inferred from well-established precedents in palladium catalysis.

Key Intermediates:

Pd(0)Ln Complex: The active catalyst, where L represents stabilizing ligands such as phosphines.

Oxidative Addition Adduct: A square planar Pd(II) complex formed after the insertion of Pd(0) into the C-Br bond of the substrate.

Transmetalation Intermediate: In Suzuki-Miyaura couplings, this is a transient species where the organoboron reagent coordinates to the palladium center prior to the transfer of the organic group.

Di-organo-Pd(II) Complex: The key intermediate from which the final product is formed via reductive elimination.

Transition States:

Computational studies on similar systems have provided valuable insights into the geometries and energies of these fleeting species, aiding in the rational design of catalysts and the prediction of reaction outcomes.

Pathways Governing Stereoselectivity and Regioselectivity

In reactions involving this compound, both stereoselectivity and regioselectivity are critical considerations, particularly in Heck-type reactions where an alkene is the coupling partner.

Stereoselectivity:

The stereochemistry of the double bond in this compound is typically retained throughout a Suzuki-Miyaura cross-coupling reaction. This is because the oxidative addition and reductive elimination steps generally proceed with retention of configuration at the sp2 carbon centers.

In Heck reactions, the stereochemical outcome is largely determined by the syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of a palladium hydride. This usually results in the formation of the E-isomer of the product.

Regioselectivity:

In the context of the Heck reaction, where this compound would couple with an unsymmetrical alkene, regioselectivity becomes a key issue. The addition of the naphthylvinyl-palladium intermediate across the double bond of the coupling partner can occur in two different ways, leading to two regioisomeric products. The regiochemical outcome is influenced by a combination of steric and electronic factors of both the substrate and the incoming alkene. Generally, the palladium moiety adds to the less sterically hindered carbon of the alkene.

The choice of ligands on the palladium catalyst can also significantly influence the regioselectivity of the Heck reaction. Bulky ligands can enhance the preference for addition to the less substituted carbon of the alkene, thereby increasing the regioselectivity.

Kinetic and Thermodynamic Parameters Influencing Reaction Outcomes

The outcome of any chemical reaction, including those involving this compound, is governed by the interplay of kinetic and thermodynamic factors.

Kinetic Control:

Most transition metal-catalyzed cross-coupling reactions are under kinetic control, meaning the product distribution is determined by the relative rates of the competing reaction pathways. For example, in a Heck reaction, the ratio of regioisomers is determined by the relative activation energies of the two possible migratory insertion pathways.

Factors that can influence the kinetics of these reactions include:

Catalyst and Ligands: The nature of the palladium catalyst and its associated ligands can significantly impact the rates of oxidative addition, transmetalation/migratory insertion, and reductive elimination.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing reaction rates.

Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates, but can sometimes have a detrimental effect on selectivity.

Thermodynamic Control:

V. Advanced Spectroscopic Characterization and Computational Studies of 2 1 Bromoethenyl 6 Methoxynaphthalene

Methodological Aspects of Spectroscopic Elucidation for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds like 2-(1-bromoethenyl)-6-methoxynaphthalene. Each technique offers unique insights into different aspects of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2-bromo-6-methoxynaphthalene, the proton signals would be expected in specific regions. chemicalbook.com The methoxy (B1213986) group (–OCH₃) protons would typically appear as a singlet in the upfield region. The aromatic protons on the naphthalene (B1677914) ring would produce a more complex pattern of signals in the downfield region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the bromo and methoxy substituents. For this compound, additional signals for the vinyl protons of the bromoethenyl group would be observed, with their coupling constants providing information about their geometric arrangement.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar naphthalene derivative, 4-methoxystilbene, the carbon of the methoxy group resonates at a characteristic chemical shift. rsc.org The carbons of the naphthalene ring system would appear in the aromatic region, with their exact shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromoethenyl substituent. The two carbons of the bromoethenyl group would also have distinct signals.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Ring Protons7.0 - 8.0105 - 160
Methoxy Protons (-OCH₃)~3.9~55
Vinyl Protons (=CHBr)5.5 - 6.5110 - 130

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. semanticscholar.org When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of roughly equal intensity (M and M+2) would be observed for the molecular ion and any bromine-containing fragments. semanticscholar.org The fragmentation pattern would likely involve the loss of the bromine atom, the methoxy group, or cleavage of the ethenyl side chain, providing further confirmation of the compound's structure. core.ac.ukcas.cn GC-MS can be used to assess the purity of the compound and to identify any byproducts from its synthesis. google.comresearchgate.net

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Significance
[M]⁺264Molecular ion (with ⁷⁹Br)
[M+2]⁺266Molecular ion (with ⁸¹Br)
[M-Br]⁺185Loss of Bromine
[M-OCH₃]⁺233/235Loss of Methoxy group
[C₁₁H₉O]⁺157Fragment from cleavage

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tanta.edu.eg The absorption of infrared radiation or the scattering of laser light provides a unique fingerprint of the functional groups present in the molecule. libretexts.orgoregonstate.edumsu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and vinyl protons, C=C stretching vibrations for the naphthalene ring and the ethenyl group, and C-O stretching for the methoxy ether linkage. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. ojp.gov Aromatic ring vibrations are often strong in Raman spectra. A study on 1-methoxynaphthalene (B125815) utilized both FTIR and FT-Raman spectroscopy to analyze its vibrational modes. Similarly, for the title compound, the symmetric stretching of the naphthalene ring system would be a prominent feature.

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Vinyl C-H Stretch3080 - 30203080 - 3020
C=C Stretch (Aromatic)1600 - 14501600 - 1450
C=C Stretch (Vinyl)~1620~1620
C-O Stretch (Ether)1275 - 12001275 - 1200
C-Br Stretch650 - 550650 - 550

Quantum Chemical Calculations and Theoretical Modeling for Deeper Insights

Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insights into the structural, electronic, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netnih.gov By performing DFT calculations, one can obtain the optimized geometry of this compound, which corresponds to its most stable conformation. These calculations can also predict various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is valuable for predicting the molecule's reactivity and its potential interactions with other molecules. For instance, studies on related bromo-naphthalene compounds have utilized DFT to understand their structural and spectral properties. researchgate.net

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of spectroscopic parameters. For this compound, ab initio calculations could be employed to predict NMR chemical shifts and coupling constants, as well as vibrational frequencies for IR and Raman spectroscopy. researchgate.net Comparing these theoretically predicted spectra with the experimentally obtained data can provide a high level of confidence in the structural assignment and can help in the detailed interpretation of the experimental spectra. researchgate.net

Computational Simulations for Reaction Mechanism Elucidation and Energetic Profiles

The Mizoroki-Heck reaction, a common method for the vinylation of aryl halides, typically proceeds through a catalytic cycle involving a palladium catalyst. ucl.ac.uk Computational simulations of this cycle for a model reaction, such as the coupling of phenyl bromide with ethylene, can illuminate the key steps and their associated energy barriers. acs.org These steps generally include:

Migratory Insertion (Carbopalladation): The olefin (in this case, a vinyl precursor) coordinates to the palladium(II) complex, followed by migratory insertion of the olefin into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The catalyst is regenerated by the reductive elimination of HBr, often facilitated by a base.

DFT calculations can provide the Gibbs free energy (ΔG) for each intermediate and transition state throughout this catalytic cycle. This allows for the construction of a detailed potential energy surface, identifying the most energetically favorable reaction pathway and the kinetic bottlenecks. researchgate.net

For a reaction analogous to the formation of a vinylnaphthalene, the following table presents a hypothetical energetic profile based on DFT studies of similar Heck reactions. acs.org

Reaction StepIntermediate/Transition StateRelative Gibbs Free Energy (ΔG, kcal/mol)
Catalyst Resting StatePd(0)L20.0
Oxidative Addition TS[Ar-Pd(Br)L2]‡+22.5
Oxidative Addition ProductAr-Pd(II)-Br(L2)-5.0
Olefin CoordinationAr-Pd(II)-Br(L2)(Olefin)-2.0
Migratory Insertion TS[R-Pd(Br)L2]‡+15.0
β-Hydride Elimination TS[Product-Pd(H)Br(L2)]‡+10.0
Product ComplexProduct + Pd(0)L2 + HBr-15.0

Note: The data in this table are representative values from DFT studies of Mizoroki-Heck reactions and serve to illustrate the energetic landscape of such a process. "Ar" represents an aryl group, and "L" represents a ligand.

These computational models are invaluable for optimizing reaction conditions. For instance, by understanding the energetics of ligand association and dissociation, more efficient catalyst systems can be designed. Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions involving "this compound". rsc.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives

When "this compound" is used as a precursor in asymmetric synthesis, it can lead to the formation of chiral derivatives. The determination of the enantiomeric excess (e.e.) of these products is crucial. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary method for this purpose. rsc.org The two main techniques in this area are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible range. nih.gov For chiral derivatives of "this compound," the naphthalene chromophore would dominate the ECD spectrum. dtu.dk The sign and magnitude of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration and enantiomeric purity of the compound.

A linear relationship often exists between the enantiomeric excess and the intensity of the CD signal (Δε or ellipticity). units.it By preparing a calibration curve with samples of known e.e., the enantiomeric excess of an unknown sample can be accurately determined. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD provides information about the stereochemistry of the entire molecule, as it probes the vibrational transitions. This technique can be particularly useful for complex molecules with multiple chiral centers. vu.nl Similar to ECD, the intensity of VCD bands is proportional to the enantiomeric excess. rsc.org

The following table outlines the general principles for determining enantiomeric excess using chiroptical spectroscopy.

TechniquePrincipleApplication to Chiral DerivativesData Analysis
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis light by chiral molecules.Analysis of electronic transitions of the naphthalene chromophore. The sign of the Cotton effect can be related to the absolute configuration.A calibration curve of CD intensity vs. known enantiomeric excess is constructed. The e.e. of an unknown sample is determined from its measured CD intensity.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared light corresponding to vibrational modes.Provides a detailed stereochemical fingerprint of the entire molecule. Less dependent on the presence of a strong chromophore.Linear regression of VCD band intensity against known enantiomeric excess allows for the quantification of e.e. in unknown samples. Can also be used for absolute configuration determination when combined with DFT calculations.

The combination of experimental ECD/VCD spectra with quantum chemical calculations allows for the determination of the absolute configuration of chiral derivatives. rsc.org By calculating the theoretical ECD or VCD spectrum for a given enantiomer (e.g., the R-enantiomer), and comparing it to the experimental spectrum, the absolute configuration of the synthesized product can be confidently assigned.

Vi. Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Building Block for Elaborate Organic Architectures

The strategic placement of the bromoethenyl group on the naphthalene (B1677914) scaffold provides a reactive handle for various cross-coupling reactions, enabling the extension of the π-conjugated system and the synthesis of intricate polycyclic structures.

The vinyl bromide functionality of 2-(1-bromoethenyl)-6-methoxynaphthalene serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, facilitating the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems.

In a typical Suzuki coupling reaction, this compound can be reacted with an aryl boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl or heteroaryl substituents at the vinylic position, leading to the formation of highly conjugated systems. Similarly, the Heck reaction enables the coupling of the vinyl bromide with alkenes, further extending the conjugated backbone. wikipedia.orgrsc.orgresearchgate.netnih.govlibretexts.org The ability to introduce a diverse range of substituents allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Extended π-Conjugated Systems

Reaction Type Coupling Partner Catalyst System Potential Product Class
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base Aryl-substituted naphthalenes
Heck Coupling Alkene Pd(OAc)₂, PPh₃, base Substituted styrenes
Sonogashira Coupling Terminal alkyne Pd(PPh₃)₂Cl₂, CuI, base Alkynylnaphthalenes

The extended π-conjugated systems synthesized from this compound are of significant interest for applications in organic electronics and optoelectronics. The naphthalene core, coupled with the extended conjugation introduced through cross-coupling reactions, can impart desirable properties such as high charge carrier mobility and strong light absorption and emission.

These properties make them potential candidates for use in a variety of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these materials could be exploited in the emissive layer of OLEDs.

Organic Field-Effect Transistors (OFETs): The extended π-conjugation can facilitate efficient charge transport, a key requirement for the semiconductor layer in OFETs.

Organic Photovoltaics (OPVs): The ability to absorb light in the visible spectrum makes these compounds suitable as donor or acceptor materials in the active layer of solar cells.

Strategies for Derivatization Towards Novel Molecular Scaffolds with Tunable Properties

The reactivity of the vinyl bromide group extends beyond cross-coupling reactions, offering numerous possibilities for derivatization to create novel molecular scaffolds with tailored properties. For instance, the bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution reactions or converted into other reactive intermediates.

Furthermore, the methoxy (B1213986) group on the naphthalene ring can be demethylated to a hydroxyl group, which can then be used as a handle for further functionalization, such as etherification or esterification. This dual functionalization potential allows for the systematic modification of the molecule's electronic and steric properties.

Development of Chiral Naphthalene-Based Architectures through Stereoselective Synthesis

The naphthalene scaffold is a common feature in many chiral ligands and catalysts used in asymmetric synthesis. While direct stereoselective synthesis involving this compound has not been extensively reported, its precursor, 2-acetyl-6-methoxynaphthalene (B28280), offers a starting point for the introduction of chirality.

For example, the acetyl group can be stereoselectively reduced to a chiral alcohol. This chiral center can then be used to direct subsequent reactions or the resulting chiral alcohol can be incorporated into a larger chiral ligand framework. The development of chiral naphthalene-based architectures derived from this scaffold could lead to new catalysts for a variety of stereoselective transformations. epa.govrsc.org

The synthesis of this compound itself can be envisioned starting from the readily available 2-acetyl-6-methoxynaphthalene. google.comniir.orgorgsyn.orgresearchgate.netprepchem.comorientjchem.orgconicet.gov.ar A common method for the conversion of a ketone to a vinyl bromide is through a Wittig-type reaction or a Corey-Fuchs reaction. chemeurope.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comambeed.comwikipedia.org In a potential Corey-Fuchs reaction, 2-acetyl-6-methoxynaphthalene would be treated with carbon tetrabromide and triphenylphosphine (B44618) to generate a dibromo-olefin intermediate, which can then be treated with a strong base to afford the desired 1-bromoalkyne or, under modified conditions, the 1-bromoalkene. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Acetyl-6-methoxynaphthalene
2-Bromo-6-methoxynaphthalene
Carbon tetrabromide
Triphenylphosphine
Aryl boronic acid
Palladium tetrakis(triphenylphosphine)
Palladium acetate
Copper(I) iodide

Vii. Concluding Remarks and Future Research Perspectives

Synthesis of Current Understanding and Identification of Knowledge Gaps

The chemical compound 2-(1-Bromoethenyl)-6-methoxynaphthalene, a functionalized naphthalene (B1677914) derivative, holds potential as a versatile intermediate in organic synthesis. At present, the scientific literature lacks extensive, specific data on this particular molecule. However, by examining related structures and general principles of organic chemistry, a foundational understanding can be established, while also highlighting significant knowledge gaps.

The core structure combines a naphthalene scaffold, a feature found in numerous biologically active molecules and materials, with a bromoethenyl group, a key functional handle for various cross-coupling reactions. nih.govlifechemicals.com The methoxy (B1213986) substituent on the naphthalene ring can influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.

Key areas where knowledge is currently limited include:

Detailed Physicochemical Properties: While basic properties can be predicted, empirical data on its solubility, stability, and crystalline structure are not readily available.

Established Synthetic Routes: Specific, optimized, and high-yield synthetic protocols for this compound are not well-documented.

Comprehensive Reactivity Profile: A thorough understanding of its behavior in a wide range of chemical transformations has not been established.

Biological Activity and Toxicological Profile: There is a significant lack of information regarding the compound's potential pharmacological effects or its toxicity.

Exploration of Emerging Synthetic Methodologies and Reactivity Patterns

Future research into this compound will likely focus on the development of efficient and stereoselective synthetic methods. Modern organic synthesis offers a variety of techniques for the preparation of vinyl bromides, which could be adapted for this specific compound. researchgate.net

Potential Synthetic Approaches:

Synthetic MethodDescriptionPotential Advantages
Wittig-type Olefination Reaction of a suitable phosphonium (B103445) ylide with a 6-methoxynaphthyl ketone precursor.Well-established and versatile method for alkene synthesis.
Hydrobromination of Alkynes Addition of hydrogen bromide across the triple bond of a corresponding ethynyl-methoxynaphthalene.Can offer regioselective control under specific conditions.
Palladium-Catalyzed Cross-Coupling Reactions involving vinyl triflates or other precursors with a bromide source. researchgate.netOffers high efficiency and functional group tolerance.

The bromoethenyl moiety is a key feature for exploring novel reactivity patterns. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are expected to be highly effective, allowing for the introduction of a wide array of substituents at the vinyl position. rsc.org This opens up pathways to construct complex molecular architectures. Furthermore, the potential for cine-substitution, a reaction where the incoming group attaches to the carbon adjacent to the one bearing the leaving group, could offer unique synthetic possibilities. rsc.org

Prospective Avenues for Expanding the Utility of this compound in Chemical Research

The strategic functionalization of the this compound scaffold could lead to its application in several areas of chemical research, particularly in medicinal chemistry and materials science.

Potential Research Directions:

Medicinal Chemistry: The naphthalene core is a recognized pharmacophore present in numerous FDA-approved drugs. nih.govdntb.gov.ua By using the bromoethenyl group as a point of diversification, libraries of novel compounds could be synthesized and screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The methoxy group, in particular, is a common feature in many bioactive natural products and synthetic drugs. lifechemicals.com

Materials Science: Functionalized naphthalenes have been investigated for their optical and electronic properties. lifechemicals.com Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), molecular sensors, or liquid crystals. The ability to extend the conjugation of the naphthalene system through reactions at the vinyl bromide position is particularly relevant in this context.

Organic Synthesis: The development of novel synthetic transformations involving this compound could be a research area in itself. This could include exploring its use in asymmetric catalysis or in the synthesis of complex natural products.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Bromination60–75DCM, 0–25°C, NBS
Grignard Reaction81THF, reflux, adamantanone
Suzuki Coupling50–65Pd(PPh₃)₄, K₂CO₃, DMF, 80°C

Basic: How is this compound characterized analytically?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions. For example, methoxy protons appear as a singlet (~δ 3.9 ppm), while vinyl protons resonate at δ 5.5–6.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.0 for C₁₃H₁₁BrO).
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

Basic: What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:
The bromoethenyl group enables diverse transformations:

  • Nucleophilic Substitution: Replacement of bromine with nucleophiles (e.g., amines, thiols) in DMF at 60–80°C .
  • Electrophilic Aromatic Substitution: Methoxy directs electrophiles to the α-position of the naphthalene ring .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to form biaryl structures .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization: Use THF or DMF for better solubility of intermediates .
  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .
  • Temperature Control: Maintain ≤80°C to avoid decomposition of the bromoethenyl group .

Advanced: What mechanistic insights exist for its electrochemical reduction?

Methodological Answer:
Electrochemical studies on analogous compounds (e.g., 2-(1-chloroethyl)-6-methoxynaphthalene) suggest:

  • CO₂ Incorporation: Cathodic reduction in CO₂-saturated electrolytes forms carboxylated derivatives via radical intermediates .
  • Kinetic Analysis: Cyclic voltammetry (CV) reveals reduction potentials (-1.2 to -1.5 V vs. Ag/AgCl) and electron-transfer rates .

Advanced: What are the toxicokinetic considerations for handling this compound?

Methodological Answer:
While specific data are limited, naphthalene derivatives generally exhibit:

  • Metabolic Activation: Cytochrome P450-mediated oxidation to reactive epoxides .
  • Systemic Effects: Hepatic and renal toxicity in rodent models at ≥100 mg/kg doses .

Q. Table 2: Suggested Safety Protocols

ParameterRecommendationReference
PPEGloves, lab coat, fume hood
Waste DisposalHalogenated waste containers
Exposure MonitoringUrinary biomarkers (e.g., naphthols)

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:
Discrepancies may arise from:

  • Purity of Starting Materials: Use HPLC to verify precursor quality .
  • Oxygen Sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) .
  • Reaction Scale: Pilot small-scale trials (1–5 mmol) before scaling up .

Example Workflow:

Replicate literature conditions.

Characterize intermediates via NMR/MS.

Adjust stoichiometry or catalyst loading iteratively.

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